Cas no 95-62-5 (Cyclopropanamine, 2-phenyl-, trans-)

Cyclopropanamine, 2-phenyl-, trans- structure
95-62-5 structure
商品名:Cyclopropanamine, 2-phenyl-, trans-
CAS番号:95-62-5
MF:C9H11N
メガワット:133.190342187881
CID:751740
PubChem ID:19493

Cyclopropanamine, 2-phenyl-, trans- 化学的及び物理的性質

名前と識別子

    • Cyclopropanamine, 2-phenyl-, trans-
    • (1R-trans)-phenylcyclopropanamine
    • TRANS-2-PHENYLCYCLOPROPYLAMINE HYDROCHLORIDE
    • Prestwick1_000173
    • 3E3V44J4Z9
    • (1R,2S)-2-phenyl-1-cyclopropanamine
    • CCRIS 3344
    • trans-2-phenyl-cyclopropylamine
    • tranylcypromine
    • Prestwick0_000173
    • (1R,2S)-2-phenylcyclopropanamine
    • (1R,2S)-2-phenyl-cyclopropylamine
    • BRN 2802413
    • NSC-789036
    • (1r,2s)-2-phenylcyclopropylamine
    • BS-50045
    • (1R,2S)(c)\\rel-2(c)\\phenylcyclopropan(c)\\1(c)\\amine
    • (+)-(R)-Tranylcypromine
    • Parnate (Salt/Mix)
    • UNII-3E3V44J4Z9
    • Tranylcypromin
    • CHEBI:94631
    • GJZ
    • NSC789036
    • EINECS 205-841-9
    • SKF Trans-385
    • rac-(1R,2S)-2-phenylcyclopropan-1-amine
    • DTXCID501473942
    • BDBM50240772
    • (+/-)-trans-2-phenylcyclopropylamine
    • trans-DL-2-Phenylcyclopropylamine
    • [trans-2-phenylcyclopropyl]amine
    • Cyclopropanamine, 2-phenyl-, (1R-trans)-
    • trans 2 Phenylcyclopropylamine
    • Lopac-P-8511
    • [(trans)-2-phenylcyclopropyl]amine
    • trans-(-)-2-Phenylcyclopropanamine
    • trans-2-phenylcyclopropanamine
    • trans-amine
    • AMY35672
    • SKF 385'
    • N06AF04
    • (1R,2S)-(-)-2-phenylcyclopropylamine
    • Tranylcyprominum [INN-Latin]
    • BRN 3195803
    • (1R,2S)-tranylcypromine
    • d-Tranylcypromine
    • EN300-197006
    • TRANYLCYPROMINE [INN]
    • MFCD00865363
    • HSDB 3404
    • NSC-80664
    • SKF 385
    • NSC 80664
    • (tranylcypromine)2-Phenyl-cyclopropylamine
    • CS-0099373
    • (1R-trans)-2-phenyl-cyclopropanamine
    • NCGC00015848-07
    • CHEBI:9652
    • 155-09-9
    • Tranylcyprominum (INN-Latin)
    • cid_2723716
    • Transamine
    • Cyclopropylamine, 2-phenyl-, trans-(+-)-
    • Tranylcypromine [INN:BAN]
    • MFCD00001302
    • PDSP2_001080
    • 3721-26-4
    • trans-(1R,2S)-2-Phenylcyclopropan-1-amine
    • TRANYLCYPROMINE [WHO-DD]
    • Cyclopropylamine, 2-phenyl-, trans-(.+/-.)-
    • AC-15970
    • PDSP2_001079
    • (.+/-.)-Tranylcypromine
    • TRANYLCYPROMINE [VANDF]
    • 2-Phenyl-1-aminocyclopropane, trans-
    • Tranilcipromina [INN-Spanish]
    • Cyclopropylamine, 2-phenyl-, trans-(-)-
    • Tranilcipromina (INN-Spanish)
    • (.+/-.)-trans-2-Phenylcyclopropylamine
    • (1R,2S)-2-phenylcyclopropan-1-amine
    • BRD-K47029922-003-03-4
    • DTXSID2023694
    • SCHEMBL34339
    • 2-Phenyl-cyclopropylamine
    • 3-12-00-02797 (Beilstein Handbook Reference)
    • l-Tranylcypromine
    • 95-62-5
    • SKF-trans-385
    • A902847
    • trans-2-phenyl cyclopropylamine
    • Tranilcipromina
    • EN300-253001
    • Parnate
    • CHEMBL1179
    • (1r,2s)-rel-2-phenylcyclopropanamine
    • trans amine
    • rel-Tranylcypromine
    • Jatrosom
    • (1R,2S)-rel-2-phenylcyclopropan-1-amine
    • (1R*,2S*)-2-phenylcyclopropan-1-amine
    • AKOS006282586
    • trans-2-Phenylcyclopropylamine
    • NCGC00015848-01
    • Cyclopropanamine, 2-phenyl-, trans-(.+/-.)-
    • Cyclopropanamine, 2-phenyl-, trans-(+-)-
    • (1R,2S)-trans-tranylcypromine
    • Prestwick2_000173
    • Cyclopropylamine, 2-phenyl-, (1S-trans)-
    • Parnitene
    • DTXSID201015773
    • trans-2-phenylcyclopropan-1-amine
    • (rel)-Tranylcypromine
    • TRANYLCYPROMINE [MI]
    • CBChromo1_000132
    • (+-)-trans-2-phenylcyclopropylamine
    • A857918
    • TRANYLCYPROMINE [HSDB]
    • Tranylcyprominum
    • SPBio_001986
    • Cyclopropanamine, 2-phenyl-, (1S,2R)-
    • Cyclopropanamine, 2-phenyl-, (1R,2S)-rel-
    • (.+/-.)-trans-2-Phenylcyclopropamine
    • CHEBI:131510
    • NCGC00015848-09
    • NSC80664
    • Racemic Tranylcypromine
    • (Trans)-2-phenylcyclopropanamine
    • インチ: InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
    • InChIKey: AELCINSCMGFISI-DTWKUNHWSA-N
    • ほほえんだ: C1C(C1N)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 133.089149355g/mol
  • どういたいしつりょう: 133.089149355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • LogP: log Kow= 1.58 @ 25 °C

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